REACTION_CXSMILES
|
ClC(OCC(C)C)=O.[C:9]1(=[O:22])[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([C:19](O)=[O:20])=[N:11][NH:10]1.C(N(CC)CC)C.[BH4-].[Na+].Cl>C1COCC1.CCOC(C)=O.[Cl-].[Na+].O.O>[OH:20][CH2:19][C:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9](=[O:22])[NH:10][N:11]=1 |f:3.4,8.9.10|
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
155 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
207 g
|
Type
|
reactant
|
Smiles
|
C1(NN=C(C2=CC=CC=C12)C(=O)O)=O
|
Name
|
|
Quantity
|
166 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
620 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
WASH
|
Details
|
the residue washed with 0.5 l THF
|
Type
|
TEMPERATURE
|
Details
|
The yellow filtrate is cooled to 15° C.
|
Type
|
STIRRING
|
Details
|
the suspension stirred for about 8 h at RT
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated for 5 h to 40° C
|
Type
|
STIRRING
|
Details
|
the turbid solution is stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated off
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 2 l EtOAc
|
Type
|
WASH
|
Details
|
The organic phases are washed twice each time with semisaturated brine and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
STIRRING
|
Details
|
Stirring in water at 90° C.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |